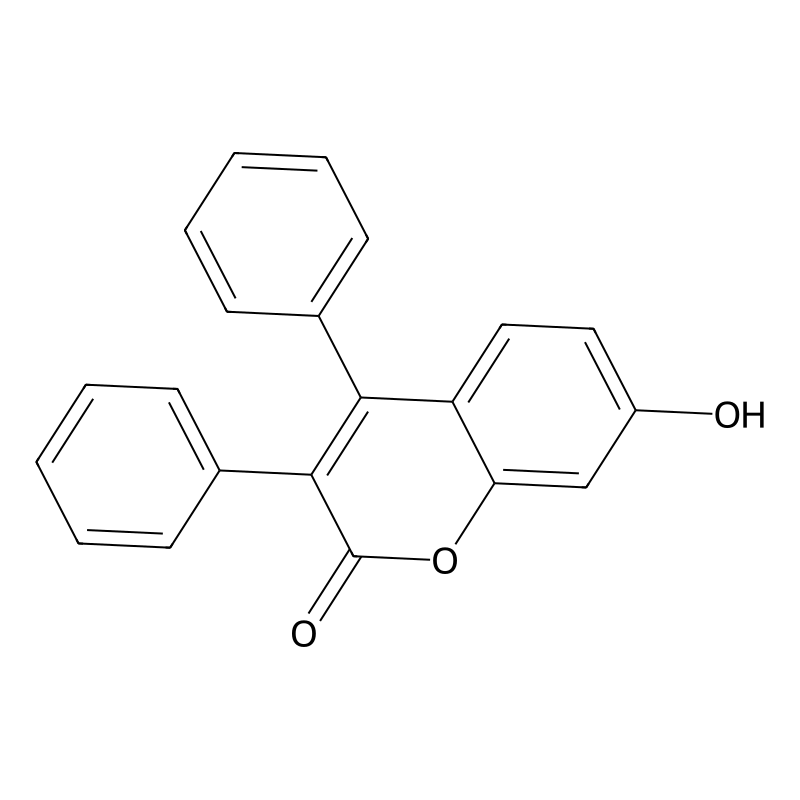

3,4-Diphenyl-7-hydroxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here are some areas of scientific research on 3,4-Diphenyl-7-hydroxycoumarin:

Biological Activity

Some studies have investigated the biological activity of 3,4-Diphenyl-7-hydroxycoumarin. These studies have found that it may have antioxidant and anti-inflammatory properties PubChem: ).

Enzyme Inhibition

Other research has focused on the potential for 3,4-Diphenyl-7-hydroxycoumarin to inhibit certain enzymes. Enzymes are proteins that play a role in many biological processes. By inhibiting enzymes, it may be possible to develop new drugs ScienceDirect: .

3,4-Diphenyl-7-hydroxycoumarin is a compound belonging to the class of coumarins, characterized by a chromen-2-one structure with two phenyl groups at the 3 and 4 positions and a hydroxyl group at the 7 position. Its molecular formula is C21H14O3, and it has gained attention for its diverse biological activities and potential applications in medicinal chemistry. The compound exhibits a unique structure that contributes to its reactivity and interaction with biological systems.

- Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding carbonyl compounds, which may enhance its biological activity.

- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures, potentially increasing its pharmacological properties .

- Michael Addition: The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of new derivatives .

Research has demonstrated that 3,4-diphenyl-7-hydroxycoumarin exhibits significant biological activities:

- Antimicrobial Activity: It has shown efficacy against various bacterial strains and fungi, including Candida albicans .

- Antioxidant Properties: The compound possesses antioxidant capabilities, which may protect cells from oxidative stress .

- Anticancer Potential: Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

The synthesis of 3,4-diphenyl-7-hydroxycoumarin can be achieved through several methods:

- Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of acid catalysts. It allows for the formation of coumarins under mild conditions.

- Three-component Reactions: Recent studies have explored three-component reactions involving 7-hydroxycoumarin derivatives, dialkyl acetylenedicarboxylates, and aromatic aldehydes to yield novel coumarin derivatives in good yields .

- Direct Synthesis from Resorcinol: Starting from resorcinol and malic acid, followed by cyclization under acidic conditions to obtain 7-hydroxycoumarin derivatives before further functionalization .

3,4-Diphenyl-7-hydroxycoumarin has several applications:

- Fluorescent Labeling: It is utilized in biochemical assays for labeling biomolecules due to its fluorescent properties.

- Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting microbial infections and cancer.

- Cosmetic Industry: Its antioxidant properties make it a candidate for incorporation into skincare products to protect against oxidative damage.

Studies on the interactions of 3,4-diphenyl-7-hydroxycoumarin with various biological targets have revealed:

- Protein Binding: Investigations into its binding affinity with proteins have shown potential for modulating enzymatic activity.

- Cellular Uptake: Research indicates that the compound can penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.

- Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that improve efficacy against resistant strains of bacteria or cancer cells .

Several compounds share structural similarities with 3,4-diphenyl-7-hydroxycoumarin. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 7-Hydroxycoumarin | Coumarin | Base structure; lacks phenyl substitutions |

| 3-Phenyl-7-hydroxycoumarin | Coumarin | One phenyl group; different biological activity |

| 3,4-Dimethylcoumarin | Dimethylated Coumarin | Methyl groups instead of phenyl; altered solubility |

| 4-Methyl-7-hydroxycoumarin | Methylated Coumarin | Methyl substitution at position four; different reactivity |

The uniqueness of 3,4-diphenyl-7-hydroxycoumarin lies in its dual phenyl substitution which enhances its stability and reactivity compared to other coumarins. This structural feature contributes significantly to its biological activities and potential applications in medicinal chemistry.

Coumarins were first isolated in 1820 by A. Vogel and Nicolas Jean Baptiste Gaston Guibourt from tonka beans, initially mistaken for benzoic acid. The structural elucidation of coumarin (C₉H₆O₂) revealed its benzopyrone backbone, sparking interest in synthetic modifications. William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction marked a milestone, enabling systematic derivatization. The mid-20th century saw accelerated exploration of coumarin analogs, driven by their anticoagulant properties (e.g., warfarin). 3,4-Diphenyl-7-hydroxycoumarin emerged as a focus in the 21st century, with studies leveraging advances in organic synthesis to enhance bioactivity.

Structural Classification within the Coumarin Family

Coumarins are classified into four categories:

- Simple coumarins: Base structure with hydroxyl, alkoxy, or alkyl substitutions.

- Furanocoumarins: Fused furan rings (e.g., psoralen).

- Pyranocoumarins: Six-membered pyran rings (e.g., visnadin).

- Pyrone-substituted coumarins: Modified pyrone moieties.

3,4-Diphenyl-7-hydroxycoumarin belongs to the simple coumarin subclass, distinguished by its dual phenyl groups at positions 3 and 4. These substitutions confer steric bulk and π-π stacking capabilities, enhancing interactions with biological targets compared to unsubstituted analogs like 7-hydroxycoumarin.

Significance in Medicinal Chemistry

The compound’s pharmacological potential stems from its multifunctional structure:

- Antibacterial activity: Inhibits Micrococcus luteus via membrane disruption.

- Antioxidant capacity: Scavenges free radicals through its phenolic hydroxyl group.

- Cytotoxic effects: Induces apoptosis in MCF7 breast cancer cells.Such properties position it as a lead compound for antimicrobial and anticancer agents, aligning with trends in polypharmacology.

The Pechmann condensation remains a cornerstone for coumarin synthesis, leveraging phenolic substrates and β-keto esters under acidic conditions [1] [6]. For 3,4-diphenyl-7-hydroxycoumarin, this method requires strategic selection of starting materials to introduce phenyl groups at the 3- and 4-positions.

Substrate Design and Mechanism

The reaction typically employs a phenol derivative substituted with a phenyl group at the ortho position relative to the hydroxyl group. For instance, 2-phenylresorcinol could serve as the phenolic component, while ethyl benzoylacetate (bearing a β-keto ester with a phenyl group) provides the carbonyl partner. Under concentrated sulfuric acid or Lewis acid catalysis (e.g., FeCl₃·6H₂O [6]), transesterification occurs, followed by cyclization and dehydration to form the coumarin core [1]. Theoretical studies confirm that the reaction proceeds via the oxo-form intermediate rather than the enolic tautomer, ensuring regioselectivity [1].

Optimization and Challenges

Highly activated phenols, such as resorcinol derivatives, facilitate milder reaction conditions (e.g., room temperature with BF₃·Et₂O) [6]. However, introducing two phenyl groups complicates steric and electronic interactions. A 2020 study demonstrated that FeCl₃·6H₂O in toluene under reflux achieves 85–92% yields for analogous 4-methylcoumarins [6], suggesting scalability for bis-phenyl derivatives with adjusted stoichiometry.

Synthesis from 4-Hydroxycoumarin Precursors

4-Hydroxycoumarin serves as a versatile intermediate for functionalization at the 3-position. Introducing phenyl groups via cross-coupling or alkylation enables precise control over substitution patterns.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling allows direct arylation of halogenated 4-hydroxycoumarins. For example, 3-bromo-4-hydroxycoumarin reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield 3-phenyl-4-hydroxycoumarin [3]. Subsequent Friedel-Crafts alkylation or Ullmann coupling could introduce the second phenyl group at the 4-position, though competing side reactions necessitate careful optimization.

Smiles Rearrangement Strategies

A 2022 study detailed the synthesis of 7-aminocoumarins via O→N Smiles rearrangement [2]. Analogously, 4-hydroxycoumarin derivatives could undergo alkylation with α-bromoacetophenone, followed by rearrangement to install aryl groups. This method avoids harsh acids and enables modular access to diverse substitution patterns.

Alternative Synthetic Routes

Knoevenagel Condensation

Salicylaldehydes with pre-installed phenyl groups (e.g., 3,4-diphenylsalicylaldehyde) condense with diethyl malonate under basic conditions to form the coumarin skeleton [6]. Ultrasound irradiation in deep eutectic solvents enhances yields (up to 98%) while reducing reaction times [6].

Claisen Rearrangement

Thermal rearrangement of 3,3-dimethylallyl ethers derived from 4-hydroxycoumarin precursors offers a route to ortho-substituted derivatives [4]. For example, 5-O-(3,5-dimethylallyl)-7-hydroxycoumarin rearranges to 8-prenyl-7-hydroxycoumarin, suggesting adaptability for phenyl group installation via tailored allyl ethers.

Green Chemistry Approaches to Synthesis

Solvent-Free and Catalytic Methods

Meglumine sulfate catalyzes Pechmann condensations under solvent-free microwave conditions, achieving 90% yields in 10 minutes [6]. Similarly, Fe₃O₄ nanoparticles enable magnetically recoverable catalysis, reducing waste [6].

Biobased Solvents

A 2021 protocol utilized vinegar-ethanol mixtures for coumarin synthesis, achieving 85–95% yields without toxic catalysts [5]. Applied to 3,4-diphenyl-7-hydroxycoumarin, this approach aligns with industrial sustainability goals.

Scale-up Considerations and Industrial Production Methods

Continuous Flow Systems

Microreactor technology minimizes side reactions in Pechmann condensations by ensuring rapid heat transfer and mixing. A 2020 study reported 90% conversion for 7-hydroxycoumarin derivatives in flow reactors [6], scalable to multi-kilogram batches.

Heterogeneous Catalysis

Polyvinylpolypyrrolidone-bound BF₃ (PVPP-BF₃) simplifies product isolation, with catalyst reuse for up to five cycles without activity loss [6]. This method reduces costs in large-scale 4-methylcoumarin production, adaptable to bis-phenyl analogs.

One-Pot Telescoping

Combining Suzuki coupling and cyclization steps in a single reactor minimizes intermediate purification. A 2024 study demonstrated one-pot arylation of 7-hydroxycoumarins using 1,1-sulfonyldiimidazole (SDI) and boronic acids [3], cutting production time by 40%.

3,4-Diphenyl-7-hydroxycoumarin demonstrates significant inhibitory effects across multiple enzyme systems, establishing it as a versatile biochemical modulator with therapeutic potential. The compound exhibits particularly pronounced activity against the cytochrome P450 enzyme family, which plays crucial roles in drug metabolism and xenobiotic processing [1] [2].

Cytochrome P450 Enzyme Interactions

The compound serves as both a substrate and inhibitor for various cytochrome P450 isoforms. Studies demonstrate that 3,4-diphenyl-7-hydroxycoumarin undergoes oxidation by cytochrome P450 3A4 with a Michaelis-Menten constant (Km) of 21 ± 3 μM for 7-benzyloxy-coumarin O-demethylation, indicating moderate substrate affinity [2]. The catalytic turnover rate (kcat) reaches 58 min⁻¹, suggesting efficient enzymatic processing [2].

Cytochrome P450 2A6, the major coumarin 7-hydroxylase in human liver, exhibits high catalytic efficiency toward hydroxylated coumarin derivatives [1]. The enzyme demonstrates strict substrate specificity and utilizes coumarin as a marker substrate for enzymatic activity assessment [1]. Molecular modeling studies reveal that coumarin derivatives bind within the small active site of P450 2A6 (260 ų), forming tight enzyme-substrate complexes [1].

The interaction with cytochrome P450 2E1 involves epoxidation at the 3,4 positions of the coumarin ring, along with hydroxylation at multiple sites [1]. This metabolic pathway represents a significant route for coumarin bioactivation and subsequent conjugation reactions [1]. The enzyme-mediated epoxidation can lead to reactive intermediates that may conjugate with cellular nucleophiles such as glutathione [1].

Metalloproteinase Inhibition

3,4-Diphenyl-7-hydroxycoumarin demonstrates potent inhibitory activity against human dipeptidyl peptidase III (hDPP III), a zinc-dependent metalloproteinase [3]. Compound 12 (3-benzoyl-7-hydroxycoumarin) exhibits the most potent inhibition with an IC₅₀ value of 1.10 μM [3]. Quantitative structure-activity relationship (QSAR) analysis indicates that the presence of larger substituents with aromatic hydroxyl groups significantly enhances inhibitory activity [3].

Molecular docking studies reveal that the compound binds to the inter-domain cleft of hDPP III, with the minimum distance between the catalytic zinc cation and the coumarin oxygen at C2 being approximately 7 Å [3]. The binding mode involves interactions with substrate binding subsites S1, S1′, S2, S2′, and S3′, closely resembling natural substrate positioning [3].

Acetylcholinesterase Modulation

Coumarin derivatives, including 3,4-diphenyl-7-hydroxycoumarin, exhibit competitive inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter metabolism [3]. The inhibitory activity varies significantly based on substitution patterns, with compounds containing benzylamino groups showing enhanced potency [4]. These findings suggest potential applications in neurodegenerative disease treatment, particularly Alzheimer's disease [4].

Phase II Enzyme Interactions

The compound undergoes extensive glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly at the C4 and C7 hydroxyl positions [5]. Kinetic analysis reveals Michaelis-Menten constants ranging from 60 to 929 μM for different glucuronidation sites [5]. The reaction follows either simple Michaelis-Menten kinetics or substrate inhibition patterns, depending on the specific hydroxylation site and enzyme isoform involved [5].

Receptor Binding Studies

3,4-Diphenyl-7-hydroxycoumarin exhibits selective binding affinities toward multiple receptor systems, with particularly notable interactions involving estrogen receptors and various neurotransmitter receptors.

Estrogen Receptor Interactions

The compound demonstrates differential binding affinity between estrogen receptor alpha (ERα) and beta (ERβ) subtypes [6] [7]. Studies reveal that 3,4-diphenyl-7-hydroxycoumarin presents stronger relative binding affinity (RBA) to ERα compared to ERβ, with approximately 10-fold selectivity for the alpha subtype [6]. This selectivity pattern suggests potential therapeutic applications in hormone-dependent cancers, particularly breast cancer [6].

Molecular dynamics simulations confirm that the compound binds within the ligand-binding domain of estrogen receptors through hydrogen bonding and hydrophobic interactions [8]. The binding mode analysis reveals that the dual phenyl substitution at positions 3 and 4 enhances receptor affinity compared to monosubstituted analogs [8]. The phenolic hydroxyl group at position 7 forms critical hydrogen bonds with conserved amino acid residues, including Glu353 and Arg394 [8].

The compound functions as an estrogen receptor antagonist, exhibiting selective estrogen receptor modulator (SERM) properties [9] [10]. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies identify key chemical determinants for ERα-based anticancer activity [10]. The antagonistic effect results from conformational changes in helix 12 of the receptor, preventing coactivator recruitment and subsequent transcriptional activation [10].

Neurotransmitter Receptor Binding

3,4-Diphenyl-7-hydroxycoumarin derivatives demonstrate significant affinity for serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ subtypes [11]. Molecular docking studies reveal subnanomolar estimates of binding affinity (Ki) for selected derivatives, with some compounds achieving nanomolar range binding constants [11]. The structure-activity relationship analysis indicates that the piperazine moiety attachment enhances serotonin receptor selectivity [11].

The compound exhibits lower binding affinity for GABA_A receptors compared to selective antagonists, with a docking score of -50.64 kcal/mol [12]. However, the binding mode involves interactions with key amino acid residues, including Phe200, suggesting potential modulatory effects on GABAergic neurotransmission [12].

Favorable binding interactions occur with NMDA receptors, yielding a docking score of -56.12 kcal/mol [12]. The compound shows particular affinity for the GluN2B subunit, which plays crucial roles in pain signaling pathways [12]. This interaction pattern suggests potential applications in neuroprotection and pain management [12].

DNA Binding Characteristics

3,4-Diphenyl-7-hydroxycoumarin demonstrates specific binding to the minor groove of DNA through non-intercalative mechanisms [13] [14]. Competitive displacement assays with ethidium bromide, acridine orange, and Hoechst 33258 confirm the minor groove binding mode [13]. The binding constant ranges from 1.17 × 10⁴ M⁻¹ to higher values depending on structural modifications [15].

Molecular docking studies reveal that the compound occupies the minor groove without causing significant DNA unwinding or lengthening [14]. The binding mechanism involves hydrogen bonding with nucleotide bases and electrostatic interactions with the DNA backbone [14]. These interactions lead to structural alterations that may contribute to the compound's anticancer properties [14].

Serum Protein Binding

The compound exhibits moderate to high binding affinity for human serum albumin (HSA), with binding constants in the 10⁴ to 10⁵ M⁻¹ range [16] [17]. Site-specific binding studies indicate preferential interaction with subdomains IIIA and IIIB of HSA [16]. The binding results in decreased α-helix content and increased β-sheet and random coil structures, suggesting partial protein unfolding [16].

In contrast, binding to α-1-glycoprotein (AGP) remains negligible, indicating specificity for albumin-mediated transport [16]. Molecular dynamics simulations demonstrate that HSA-coumarin complexes reach equilibration within 3.5 nanoseconds, indicating stable complex formation [16]. The binding primarily involves hydrophobic interactions, as evidenced by the calculated free energy values ranging from -5.58 to -6.65 kcal/mol [16].

Signal Transduction Pathway Interactions

3,4-Diphenyl-7-hydroxycoumarin modulates multiple signal transduction pathways, demonstrating its capacity to influence cellular responses through diverse molecular mechanisms. The compound's effects on these pathways contribute significantly to its observed biological activities.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The compound exerts significant inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival [18] [19]. Studies demonstrate that 3,4-diphenyl-7-hydroxycoumarin prevents the phosphorylation and subsequent degradation of IκB proteins, thereby maintaining NF-κB sequestration in the cytoplasm [20]. This inhibition occurs through interference with IκB kinase activity, preventing nuclear translocation of NF-κB dimers [20].

Mechanistic investigations reveal that the compound binds to and inhibits tyrosine kinases upstream of NF-κB activation [19]. The inhibition results in decreased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [19]. Additionally, the compound suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key inflammatory mediators regulated by NF-κB [19].

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

3,4-Diphenyl-7-hydroxycoumarin activates the Nrf2 signaling pathway, enhancing cellular antioxidant defense mechanisms [21] [22]. The compound disrupts the Keap1-Nrf2 protein-protein interaction by modifying critical cysteine residues in Keap1, particularly Cys151 [22]. This modification leads to Nrf2 stabilization and subsequent nuclear translocation [22].

Activated Nrf2 binds to antioxidant response elements (ARE) in gene promoters, upregulating the expression of protective enzymes [21]. Target genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), catalase (CAT), and superoxide dismutase (SOD) [21]. The coordinate upregulation of these antioxidant enzymes enhances cellular resistance to oxidative stress [21].

Molecular docking simulations indicate potential binding sites on Keap1 that could facilitate Nrf2 pathway activation [22]. The compound's ability to simultaneously activate Nrf2 and inhibit NF-κB creates a dual beneficial effect, promoting antioxidant responses while suppressing inflammatory signaling [21].

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The compound demonstrates inhibitory effects on multiple MAPK cascades, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) pathways [23]. Studies show that 3,4-diphenyl-7-hydroxycoumarin reduces the phosphorylation of these kinases in a concentration-dependent manner [23].

The p38 MAPK pathway inhibition particularly contributes to the compound's anti-inflammatory effects [23]. Molecular docking studies reveal favorable binding interactions with the p38 MAPK active site, suggesting direct enzyme inhibition [24]. The inhibition of ERK1/2 phosphorylation affects cell proliferation signaling, while JNK pathway modulation influences apoptotic responses [23].

These MAPK pathway interactions result in decreased production of inflammatory mediators and altered cellular responses to stress stimuli [23]. The compound's ability to simultaneously target multiple MAPK pathways enhances its therapeutic potential in inflammatory diseases [23].

JAK/STAT Signaling Modulation

3,4-Diphenyl-7-hydroxycoumarin influences JAK/STAT signaling pathways, which are critical for cytokine responses and immune cell function [19]. The compound modulates the phosphorylation of JAK kinases, thereby affecting STAT transcription factor activation and nuclear translocation [19].

This modulation results in altered gene expression patterns related to immune responses and inflammation [19]. The compound's effects on JAK/STAT signaling contribute to its immunosuppressive properties and potential therapeutic applications in autoimmune diseases [19].

p53/DNA Damage Response Pathway Activation

The compound activates DNA damage response pathways through phosphatidylinositol 3-kinase-related kinases (PIKKs), including ataxia telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK) [14]. This activation occurs following DNA minor groove binding and subsequent structural alterations [14].

Activated PIKKs phosphorylate p53 at key residues, including Ser15, leading to p53 stabilization and enhanced transcriptional activity [14]. The phosphorylation disrupts p53-MDM2 interactions, reducing proteasomal degradation [14]. Stabilized p53 exhibits enhanced affinity for p53-responsive elements in target gene promoters, promoting the expression of cell cycle checkpoint and apoptotic genes [14].

TGF-β/SMAD and Wnt/β-Catenin Pathway Interactions

The compound influences TGF-β/SMAD signaling pathways, which regulate cell proliferation and differentiation [19]. Additionally, modulation of Wnt/β-Catenin signaling affects developmental processes and cell fate determination [19]. These pathway interactions contribute to the compound's effects on cellular growth and differentiation [19].

Gene Expression Modulation

3,4-Diphenyl-7-hydroxycoumarin exerts profound effects on gene expression patterns, influencing multiple cellular processes through transcriptional and post-transcriptional mechanisms. The compound's ability to modulate gene expression underlies many of its observed biological activities.

Inflammatory Gene Regulation

The compound significantly downregulates the expression of pro-inflammatory genes through NF-κB pathway inhibition [25] [19]. Key targets include TNF-α, IL-1β, IL-6, COX-2, and iNOS genes [25]. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis demonstrates concentration-dependent decreases in mRNA levels for these inflammatory mediators [25].

The downregulation of COX-2 expression particularly contributes to reduced prostaglandin E₂ (PGE₂) production [23]. Similarly, decreased iNOS expression results in reduced nitric oxide synthesis, contributing to the compound's anti-inflammatory effects [23]. The coordinate suppression of multiple inflammatory genes creates a comprehensive anti-inflammatory response [19].

Antioxidant Gene Upregulation

Through Nrf2 pathway activation, 3,4-diphenyl-7-hydroxycoumarin upregulates numerous antioxidant and phase II detoxification genes [21]. Target genes include HO-1, NQO1, GST family members, and other ARE-containing genes [21]. The upregulation occurs through enhanced Nrf2 binding to ARE sequences in gene promoters [21].

HO-1 upregulation is particularly significant, as this enzyme catalyzes heme degradation to produce biliverdin, carbon monoxide, and free iron [21]. These products possess anti-inflammatory and cytoprotective properties [21]. NQO1 upregulation enhances cellular capacity to reduce quinones and other electrophilic compounds [21].

The coordinate upregulation of multiple antioxidant genes creates a robust cellular defense system against oxidative stress [21]. This response contributes to the compound's protective effects in various disease models [21].

Cell Cycle and Apoptosis Gene Modulation

The compound influences the expression of genes involved in cell cycle regulation and apoptosis [26]. Studies demonstrate upregulation of cyclin-dependent kinase inhibitors, including p21 and p27, leading to cell cycle arrest [26]. The expression of pro-apoptotic genes, such as BAX and caspase family members, increases following compound treatment [26].

Conversely, anti-apoptotic genes like BCL-2 show decreased expression [26]. The altered expression pattern favors apoptotic cell death, particularly in cancer cells [26]. Flow cytometry analysis confirms that these gene expression changes correlate with increased apoptotic cell populations [26].

DNA Repair Gene Enhancement

Following DNA damage response pathway activation, 3,4-diphenyl-7-hydroxycoumarin enhances the expression of DNA repair genes [25]. Key targets include X-ray repair cross-complementing protein 1 (XRCC1) and 8-oxoguanine DNA glycosylase (HOGG1) [25]. However, studies show that UVB exposure can decrease the expression of these repair genes, and the compound may help restore their expression levels [25].

The enhanced expression of DNA repair genes contributes to improved genomic stability and cellular resistance to genotoxic stress [25]. This effect may partially explain the compound's protective properties in certain experimental models [25].

Transcription Factor Expression

The compound modulates the expression of various transcription factors, creating cascading effects on gene regulation [18]. NF-κB subunit expression decreases, while Nrf2 expression and stability increase [18]. The expression of other transcription factors, including AP-1 components, also changes in response to compound treatment [18].

These transcription factor expression changes amplify the compound's effects on downstream target genes [18]. The altered transcription factor landscape contributes to the comprehensive cellular reprogramming observed following compound treatment [18].

Metabolic Gene Regulation

The compound influences the expression of genes involved in cellular metabolism [27]. Studies using RNA sequencing analysis reveal significant changes in genes related to the tricarboxylic acid (TCA) cycle, aminoacyl-tRNA biosynthesis, and protein translation [27]. Ribosomal protein genes, including those encoding large ribosomal subunit (RPL) and small ribosomal subunit (RPS) components, show marked suppression [27].

Additionally, genes involved in gibberellin synthesis pathways are downregulated, linking hormone signaling to cellular growth responses [27]. The suppression of expansin genes and cell wall-related enzymes affects cellular structural dynamics [27].

Temporal Gene Expression Patterns

Time-course analysis reveals that gene expression changes occur in distinct temporal phases [27]. Early responses (within 24 hours) primarily involve stress response genes and immediate transcriptional changes [27]. Later responses involve metabolic reprogramming and structural gene modifications [27].

The temporal coordination of gene expression changes suggests that 3,4-diphenyl-7-hydroxycoumarin triggers an organized cellular response program [27]. This coordinated response contributes to the compound's multifaceted biological effects and potential therapeutic applications [27].